1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine
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Overview
Description
1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
The synthesis of 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl sulfone.
Sulfonylation: The pyrazole ring is then sulfonylated using sulfonyl chlorides in the presence of a base.
Formation of the piperazine ring: This can be synthesized through the reaction of ethylenediamine with appropriate alkylating agents.
Final coupling: The fluorobenzyl group is introduced through nucleophilic substitution reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the sulfonyl and piperazine groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure, which may interact with various biological targets.
Biological Research: It can be used as a tool compound to study the effects of fluorinated pyrazoles and piperazines on biological systems.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new drugs.
Material Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl and fluorobenzyl groups may enhance its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine can be compared with similar compounds such as:
1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole: This compound also features a substituted heterocyclic ring but differs in its triazole structure and chlorinated side chain.
Fluorinated pyrazoles: These compounds share the pyrazole ring and fluorine substitution but may lack the piperazine and sulfonyl groups.
Sulfonyl piperazines: These compounds have the piperazine ring and sulfonyl group but differ in the specific substituents on the rings.
The uniqueness of this compound lies in its combination of fluorinated pyrazole, sulfonyl, and piperazine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19F3N4O2S |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)-5-methylpyrazol-4-yl]sulfonyl-4-[(3-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C16H19F3N4O2S/c1-12-15(10-20-23(12)16(18)19)26(24,25)22-7-5-21(6-8-22)11-13-3-2-4-14(17)9-13/h2-4,9-10,16H,5-8,11H2,1H3 |
InChI Key |
BVGGYERUHVLWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(F)F)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)F |
Origin of Product |
United States |
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